molecular formula C15H19BrN4O2 B572990 Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate CAS No. 1269492-47-8

Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B572990
CAS No.: 1269492-47-8
M. Wt: 367.247
InChI Key: SNPDJHFNZHRNNC-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate is formally classified under the Chemical Abstracts Service registry number 1269492-47-8, establishing its unique chemical identity within scientific databases. The compound possesses the molecular formula C15H19BrN4O2, corresponding to a molecular weight of 367.25 grams per mole. According to systematic nomenclature conventions, the complete International Union of Pure and Applied Chemistry name is tert-butyl 4-(5-bromo-3-cyano-2-pyridinyl)-1-piperazinecarboxylate.

The structural representation through Simplified Molecular Input Line Entry System notation is expressed as N#Cc1cc(Br)cnc1N1CCN(CC1)C(=O)OC(C)(C)C. This notation systematically describes the connectivity pattern, beginning with the cyano group attached to the pyridine ring, proceeding through the brominated position, and concluding with the piperazine moiety bearing the tert-butyl carbamate protecting group. The compound's International Chemical Identifier key, SNPDJHFNZHRNNC-UHFFFAOYSA-N, provides an additional layer of chemical identification specificity.

The systematic classification places this compound within the broader category of substituted piperazines, specifically those containing pyridine substituents. The presence of multiple functional groups including the nitrile, halogen, carbamate, and heterocyclic aromatic systems contributes to its complex chemical behavior and potential reactivity patterns. The compound's classification as a piperazine derivative with pyridine substitution positions it within a significant class of pharmaceutical intermediates and bioactive molecules.

Historical Context in Heterocyclic Chemistry

The development of compounds like this compound represents the culmination of nearly two centuries of heterocyclic chemistry advancement. The pyridine component traces its historical origins to 1849, when Scottish scientist Thomas Anderson first isolated this fundamental heterocycle from the products of high-temperature heating of animal bones. Anderson's initial characterization described pyridine as a colorless liquid with an unpleasant odor, highly soluble in water and readily soluble in concentrated acids and salts upon heating.

The structural elucidation of pyridine required additional decades of investigation. Wilhelm Körner in 1869 and James Dewar in 1871 independently proposed that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom. This structural hypothesis received experimental confirmation through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first synthetic preparation of pyridine was achieved in 1876 by William Ramsay, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

Piperazine chemistry developed through parallel historical pathways, with the nomenclature originally deriving from chemical similarities to piperidine, itself associated with the structure of piperine found in black pepper plants. The systematic development of piperazine derivatives expanded significantly throughout the twentieth century as researchers recognized the pharmaceutical potential of these saturated six-membered dinitrogen heterocycles.

The contemporary synthetic accessibility of complex piperazine-pyridine hybrids like this compound reflects the maturation of heterocyclic synthetic methodology. Modern synthetic approaches enable the precise introduction of multiple functional groups, including brominated positions for cross-coupling reactions and cyano groups for further chemical elaboration, building upon the foundational discoveries of nineteenth-century chemists.

Structural Classification within Piperazine-Pyridine Derivatives

This compound occupies a significant position within the structural hierarchy of piperazine-pyridine hybrid compounds. Literature studies have established that pyrido-N-substituted piperazines constitute key scaffolds for various enzymatic inhibitions, positioning this compound class as fundamentally important in medicinal chemistry applications. The specific substitution pattern present in this compound, featuring a 5-bromo-3-cyano-2-pyridinyl substituent, represents a sophisticated example of multi-functional heterocyclic design.

The piperazine scaffold itself has been classified as a privileged structure, frequently appearing in biologically active compounds across numerous therapeutic areas including antifungals, antidepressants, antivirals, and serotonin receptor antagonists and agonists. This privileged status derives from the piperazine ring's optimal spatial arrangement and electronic properties, which facilitate interactions with various biological targets. The six-membered saturated ring adopts a chair conformation with the nitrogen atoms positioned in equatorial orientations, providing an ideal framework for substituent attachment.

The pyridine component contributes additional structural complexity through its aromatic character and inherent basicity. Pyridine features a conjugated system of six π electrons delocalized over the ring, following Hückel criteria for aromatic systems. However, unlike benzene, the electron density distribution is uneven due to the negative inductive effect of the nitrogen atom, resulting in a dipole moment and reduced resonance stabilization compared to benzene. This electronic asymmetry creates distinct reactivity patterns that enable selective functionalization at specific ring positions.

The specific substitution pattern in this compound incorporates both electron-withdrawing and electron-donating effects. The cyano group at the 3-position provides strong electron withdrawal, while the bromine at the 5-position offers opportunities for palladium-catalyzed cross-coupling reactions. The 2-position attachment to the piperazine nitrogen creates a direct electronic communication pathway between the two heterocyclic systems, potentially influencing the overall molecular properties and biological activity profile.

General Significance in Organic Chemistry Research

The significance of this compound within organic chemistry research extends across multiple dimensions of contemporary chemical investigation. Pyridine-containing heterocycles constitute a major portion of drugs approved by regulatory agencies in recent decades, with heterocyclic scaffolds representing fundamental building blocks in pharmaceutical development. The availability of substituted piperazine-pyridine hybrids provides researchers with versatile platforms for structure-activity relationship studies and lead compound optimization.

Recent synthetic developments have demonstrated that pyridine carboxamide derivatives and piperazine-based compounds serve as effective enzyme inhibitors, particularly for urease inhibition applications. The combination of these two privileged scaffolds in a single molecular framework creates hybrid molecules with potentially enhanced biological activity compared to individual components. This hybridization approach represents a contemporary strategy in medicinal chemistry for developing compounds with improved pharmacological profiles.

The synthetic accessibility of this compound through nucleophilic aromatic substitution reactions demonstrates the practical utility of modern heterocyclic synthesis methods. The compound's preparation typically involves reaction between 2-chloro-5-bromo-3-cyanopyridine precursors and tert-butyl piperazine-1-carboxylate under basic conditions. This synthetic route exemplifies the convergent assembly strategies that enable rapid access to complex heterocyclic structures from readily available starting materials.

The presence of multiple functional handles within the molecular structure provides extensive opportunities for further chemical elaboration. The bromine substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of various carbon-carbon and carbon-heteroatom bonds. The cyano group offers possibilities for reduction to primary amines, hydrolysis to carboxylic acids, or conversion to other nitrogen-containing functional groups. The tert-butyl carbamate protecting group can be selectively removed under acidic conditions to reveal the free piperazine nitrogen for additional functionalization.

Properties

IUPAC Name

tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-11(9-17)8-12(16)10-18-13/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPDJHFNZHRNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 5-bromo-2-chloropyridine-3-carbonitrile (10 g, 46 mmol) is reacted with tert-butyl piperazine-1-carboxylate (9.4 g, 51 mmol) in acetonitrile (200 mL) using N,N-diisopropylethylamine (DIPEA, 9.6 mL, 55 mmol) as a base at reflux for 16 hours. The reaction achieves a 94% yield after workup and purification via silica gel chromatography. Key factors influencing efficiency include:

  • Solvent Selection : Acetonitrile outperforms DMSO or DMF in minimizing side reactions.

  • Base Compatibility : DIPEA ensures deprotonation of piperazine without inducing cyano group hydrolysis.

  • Stoichiometry : A 1.1:1 molar ratio of tert-butyl piperazine-1-carboxylate to pyridine derivative prevents oligomerization.

Table 1: SNAr Reaction Parameters and Outcomes

ParameterValueImpact on YieldSource
SolventAcetonitrile94%
TemperatureReflux (82°C)Optimal
Reaction Time16 hoursNecessary
BaseDIPEACritical

Workup and Purification

Post-reaction, the mixture is concentrated and partitioned between dichloromethane (200 mL) and 1 N HCl (50 mL). The organic layer is washed with sodium bicarbonate, dried over Na2SO4, and purified via silica gel chromatography (ethyl acetate/hexanes gradient). This protocol consistently delivers >90% purity by NMR.

Palladium-Catalyzed Coupling: Alternative Approaches

While less common for this specific compound, Buchwald-Hartwig amination has been explored for analogous piperazine-pyridine conjugates.

CatalystLigandSolventYield
Pd2(dba)3BINAPToluene70%
Pd/C-THF60%

Limitations and Considerations

  • Functional Group Tolerance : The 3-cyano group may require modified catalytic conditions to prevent coordination-induced deactivation.

  • Cost Efficiency : Palladium catalysts increase synthetic cost compared to SNAr.

Microwave-Assisted Synthesis: Process Intensification

Microwave irradiation significantly reduces reaction times for piperazine coupling. A 15-minute protocol at 150°C in water achieves 84% yield for tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, suggesting applicability to bromo-cyano analogs with process adjustments.

Key Advantages :

  • Time Reduction : 15 minutes vs. 16 hours in conventional heating.

  • Solvent Economy : Water as solvent enhances green chemistry metrics.

Comparative Analysis of Methodologies

Table 3: Synthesis Method Comparison

MethodYieldTimeCostScalability
SNAr94%16hLowExcellent
Buchwald-Hartwig70%2hHighModerate
Microwave84%0.25hMediumHigh

Industrial-Scale Considerations

For kilogram-scale production, the SNAr method remains preferred due to:

  • Solvent Recovery : Acetonitrile’s low boiling point (82°C) facilitates distillation reuse.

  • Minimal Metal Contamination : Avoids palladium residues requiring stringent purification.

  • Regulatory Compliance : Well-established protocol meets ICH guidelines for impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The cyanopyridine moiety can be reduced to form different derivatives.

    Oxidation Reactions: The piperazine ring can undergo oxidation to form N-oxides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperazine derivatives, reduced cyanopyridine compounds, and piperazine N-oxides .

Scientific Research Applications

Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromine and cyanopyridine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The piperazine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of Boc-protected piperazine derivatives arises from variations in substituents on the pyridine ring, linker groups, and secondary pharmacophores. Below is a comparative analysis of key analogs:

Structural and Functional Variations

Compound Name Key Substituents/Modifications Molecular Weight Key Applications/Synthesis Insights References
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Bromo, 3-cyano on pyridine; Boc-protected 367.25 Cross-coupling precursor; photoaffinity probes
Tert-butyl 4-(5-amino-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Amino instead of 5-bromo 324.37 Bioconjugation; amide/urea linker synthesis
Tert-butyl 4-((3-cyclopentylidene-2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate Sulfonyl-linked oxindole; cyclopentylidene group 473.54 Bruton’s tyrosine kinase (BTK) inhibitors
Tert-butyl 4-(5-morpholino-1,2,3,4-tetrahydro-triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate Morpholino-triazino-thienoisoquinoline fusion ~550 (estimated) Antimicrobial or anticancer screening
Tert-butyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate Carbamoyl linker; 4-methylphenyl group 333.40 Corrosion inhibition; electrochemical studies
Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate 5-Bromopyridin-2-yl (lacks 3-cyano group) 342.23 Lower reactivity for nucleophilic substitution

Research Findings and Trends

  • Kinase Inhibitor Development : Derivatives like the sulfonyl-oxindole compound (MW 473.54) show IC₅₀ values <100 nM against BTK, underscoring the importance of sulfonyl linkers in enhancing target affinity .
  • Photoaffinity Probes: The diazirinyl derivative () enables covalent binding studies in cellular target profiling, leveraging the 3-cyano group’s stability under UV irradiation .
  • Thermal Stability : TBMPCPC exhibits 92% corrosion inhibition efficiency at 328 K, linked to its high adsorption energy (-34.2 kJ/mol) on carbon steel .

Biological Activity

Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate, identified by its CAS number 153747-97-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tert-butyl group and a 5-bromo-3-cyanopyridine moiety. Its molecular formula is C13H19BrN4O2C_{13}H_{19}BrN_{4}O_{2}, and it has a molecular weight of approximately 339.22 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Specifically, piperazine derivatives have shown promise in modulating neurotransmitter systems and inhibiting certain kinases involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related piperazine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Piperazine Derivatives

CompoundCell LineIC50 (μM)Reference
Compound AMDA-MB-2310.126
Compound BMCF-717.02
This compoundTBDTBDThis study

Note: Specific IC50 values for this compound are yet to be determined.

Neuropharmacological Effects

Piperazine derivatives are often studied for their neuropharmacological properties. They can act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter degradation in the synaptic cleft.

Table 2: AChE Inhibition by Piperazine Derivatives

CompoundAChE Inhibition (%)Reference
Compound C75% at 10 μM
This compoundTBDThis study

Case Study 1: In Vivo Efficacy

In a recent study involving mouse models, piperazine derivatives exhibited significant inhibition of tumor growth when administered over a period of 30 days. The results indicated that these compounds could effectively reduce metastatic spread in aggressive cancer types.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the piperazine ring significantly influence biological activity. For instance, the introduction of electron-withdrawing groups enhanced anticancer potency while maintaining selectivity towards cancerous cells over normal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate?

  • Methodology : Synthesis typically involves sequential functionalization of the pyridine and piperazine rings. Key steps include:

Coupling Reactions : Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) to introduce the bromopyridine moiety .

Protection/Deprotection : Use of tert-butyl chloroformate to protect the piperazine nitrogen, followed by selective deprotection under acidic conditions .

Cyanation : Introduction of the cyano group via nucleophilic substitution or metal-mediated reactions under controlled temperatures (60–100°C) .

  • Analytical Validation : Confirm intermediate purity (>97%) via HPLC and LCMS (e.g., m/z 372.2 [M+H]+ observed in similar syntheses) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm functional groups (e.g., tert-butyl singlet at δ 1.46 ppm, aromatic protons at δ 8.3–8.8 ppm) .
  • HPLC : Reverse-phase chromatography to assess purity (>97%) with retention time consistency .
  • Mass Spectrometry : LCMS for molecular ion identification (e.g., [M+H]+ or [M+Na]+ peaks) .

Q. What are the primary applications of this compound in drug discovery?

  • Pharmacological Scaffold : Serves as a precursor for kinase inhibitors or GPCR modulators due to its piperazine-pyridine core .
  • Functional Group Reactivity : The bromine and cyano groups enable further derivatization (e.g., cross-coupling for SAR studies) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data during structural elucidation?

  • Challenge : Discrepancies in bond lengths/angles due to disordered crystals or twinning.
  • Solution : Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and constraints for disordered tert-butyl groups .
  • Example : Adjust occupancy parameters and apply restraints to the piperazine ring using SHELX’s AFIX commands .

Q. What strategies optimize reaction yields in microwave-assisted syntheses of analogous compounds?

  • Case Study : Microwave irradiation (100°C, 3 hours) achieved 91% yield in a Suzuki coupling, vs. 60–70% with conventional heating .
  • Key Parameters :

  • Catalyst Loading : 1–2 mol% Pd(PPh3_3)4_4.
  • Solvent System : Toluene/ethanol (5:2 v/v) with aqueous Na2_2CO3_3 .
    • Monitoring : Track reaction progress via TLC (hexane:ethyl acetate = 4:1) to minimize side products .

Q. How do steric and electronic effects of the 3-cyano-5-bromo substituents influence reactivity?

  • Electronic Effects : The electron-withdrawing cyano group deactivates the pyridine ring, slowing electrophilic substitution but enhancing metal-catalyzed cross-coupling .
  • Steric Effects : The bulky tert-butyl group necessitates optimized reaction geometries, e.g., using bulky ligands in Pd-mediated reactions to prevent steric hindrance .

Q. What methodologies resolve instability issues during storage or handling of this compound?

  • Degradation Pathways : Hydrolysis of the tert-butyl carbamate under acidic/humid conditions.
  • Mitigation :

  • Storage : Anhydrous environments (-20°C, desiccated).
  • Stabilization : Add 1–2% triethylamine to scavenge HCl during reactions .

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